1'-Benzyl-5-chlorospiro[3,4-dihydroisochromene-1,4'-piperidine]
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Overview
Description
OSM-S-195 is a compound that belongs to the class of aminothienopyrimidine derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry and drug development. The compound is known for its unique structure and biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
OSM-S-195 is typically synthesized through a series of chemical reactions involving the construction of the thienopyrimidine scaffold. The synthesis begins with the preparation of the thiophene starting material, followed by the formation of the aminothienopyrimidine core.
Industrial Production Methods
The industrial production of OSM-S-195 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chromatographic techniques for purification and quality control. The compound is produced in a lyophilized form to maintain stability and is stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
OSM-S-195 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of OSM-S-195 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of OSM-S-195 involves the inhibition of specific enzymes and pathways. One of the primary targets is the Plasmodium falciparum asparaginyl-tRNA synthetase, which is crucial for protein synthesis in the parasite. OSM-S-195 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and inhibiting its activity. This leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-195 is compared with other aminothienopyrimidine derivatives, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-195 has unique functional groups that confer distinct biological activities. The comparison highlights the importance of specific substituents in determining the efficacy and selectivity of these compounds .
List of Similar Compounds
- OSM-S-106
- TCMDC-135294
- Other aminothienopyrimidine derivatives
Properties
Molecular Formula |
C20H22ClNO |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1'-benzyl-5-chlorospiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C20H22ClNO/c21-19-8-4-7-18-17(19)9-14-23-20(18)10-12-22(13-11-20)15-16-5-2-1-3-6-16/h1-8H,9-15H2 |
InChI Key |
MMFIRWPCCHXYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=C1C(=CC=C4)Cl |
Origin of Product |
United States |
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